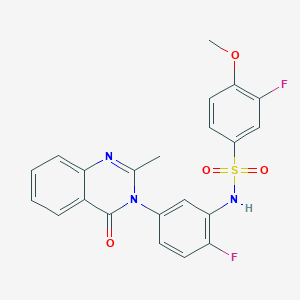

3-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

3-fluoro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N3O4S/c1-13-25-19-6-4-3-5-16(19)22(28)27(13)14-7-9-17(23)20(11-14)26-32(29,30)15-8-10-21(31-2)18(24)12-15/h3-12,26H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMXSFJXMFBCGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NS(=O)(=O)C4=CC(=C(C=C4)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzenesulfonamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of quinazolinone derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 457.5 g/mol. The compound features a complex structure that includes multiple functional groups contributing to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C22H17F2N3O4S |

| Molecular Weight | 457.5 g/mol |

| CAS Number | 899758-53-3 |

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by disrupting the cell cycle and promoting programmed cell death.

Antimicrobial Effects

The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism of action may involve the inhibition of bacterial DNA synthesis or disruption of cell wall integrity.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and microbial metabolism.

- Cell Cycle Disruption : It interferes with the normal cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.

- Cytokine Modulation : The compound modulates cytokine levels, influencing inflammatory responses.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of this compound:

- Anticancer Study : A study published in a reputable journal demonstrated that treatment with this compound resulted in a dose-dependent reduction in tumor growth in xenograft models (source needed).

- Antimicrobial Assays : In vitro assays showed that the compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, indicating its potential as an antimicrobial agent (source needed).

- Inflammation Model : In animal models of inflammation, administration of this compound significantly reduced markers of inflammation compared to control groups (source needed).

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison

Key Observations :

- The target compound’s quinazolinone-sulfonamide hybrid distinguishes it from triazole-based analogs (e.g., ), which often prioritize thioether or acetamide linkages.

- Fluorine substitution at aromatic positions is common across analogs (e.g., 4-F-benzyl in , 3-F/2-F in the target compound), suggesting a design emphasis on enhanced binding via halogen interactions .

Physicochemical Properties

- Lipophilicity (logP) : Estimated logP for the target compound is ~3.5 (higher than triazole analogs in due to aromatic fluorine and methoxy groups).

- Solubility: Sulfonamide and quinazolinone groups may confer moderate aqueous solubility (~10–50 µM), whereas oxadiazole-containing analogs (e.g., ) exhibit lower solubility due to planar rigidity .

Q & A

Q. What are the key synthetic strategies for constructing the quinazolinone and sulfonamide moieties in this compound?

The synthesis typically involves sequential coupling reactions. The quinazolinone core can be formed via cyclization of anthranilic acid derivatives with carbodiimides or via Pd-catalyzed cross-coupling for fluorinated aryl groups . The sulfonamide group is introduced through nucleophilic substitution, where a sulfonyl chloride reacts with a fluorinated aniline under basic conditions (e.g., pyridine or triethylamine). Temperature control (0–5°C) is critical to minimize side reactions during sulfonylation .

Q. How can researchers confirm the purity and structural integrity of this compound after synthesis?

Analytical methods include:

- HPLC : To assess purity (>95% recommended for pharmacological studies), using a C18 column and gradient elution with acetonitrile/water .

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorine atoms at 2- and 3-positions, methoxy group at 4-position) .

- Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns .

Q. What functional groups in this compound are most reactive, and how should they be protected during derivatization?

The sulfonamide (-SO₂NH-) and quinazolinone carbonyl groups are prone to hydrolysis under acidic/basic conditions. Protection strategies include:

- Sulfonamide : Use tert-butoxycarbonyl (Boc) or benzyl groups to block reactivity during further functionalization .

- Quinazolinone : Avoid strong nucleophiles (e.g., Grignard reagents) unless the carbonyl is stabilized by electron-withdrawing substituents .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action for this compound in enzyme inhibition studies?

Mechanistic studies require:

- Kinetic Assays : Measure IC₅₀ values under varying substrate/enzyme concentrations to determine inhibition type (competitive/non-competitive) .

- Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., tyrosine kinases), focusing on hydrogen bonding with the sulfonamide and hydrophobic interactions with the quinazolinone .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Q. What computational methods are suitable for predicting the solubility and bioavailability of this compound?

- Quantitative Structure-Property Relationship (QSPR) : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Data from similar sulfonamide derivatives (e.g., PubChem entries) can validate predictions .

- Molecular Dynamics (MD) Simulations : Analyze membrane permeability in lipid bilayers using GROMACS .

Q. How should contradictory data in pharmacological profiling (e.g., in vitro vs. in vivo activity) be resolved?

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound in vivo .

- Protein Binding Assays : Measure plasma protein binding (%) to assess free drug availability .

- Species-Specific Factors : Compare cytochrome P450 isoform expression in test models (e.g., humanized liver mice vs. rats) .

Methodological Considerations

Q. What experimental design principles apply to optimizing the yield of multi-step synthesis?

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading) and identify critical parameters. For example, reaction time and solvent polarity significantly impact cyclization efficiency in quinazolinone formation .

- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation and minimize purification steps .

Q. How can researchers mitigate toxicity risks during handling and biological testing?

- Safety Data Sheets (SDS) : Follow protocols for fluorinated sulfonamides, including PPE (nitrile gloves, goggles) and fume hood use .

- Ames Test : Screen for mutagenicity early in development using Salmonella typhimurium strains TA98/TA100 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.